1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that belongs to the piperazine class This compound is characterized by its unique structure, which includes a benzyl group, a biphenylyloxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 1-benzylpiperazine with 2-(2-biphenylyloxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or biphenylyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or biphenyl derivatives.
Scientific Research Applications
1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with selective dopamine reuptake inhibition properties.
1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: Known for its stimulant effects and structural similarity to vanoxerine.
Uniqueness
1-Benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenylyloxy group, in particular, differentiates it from other piperazine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
1-benzyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2.C2H2O4/c1-3-9-24(10-4-1)23-29-17-15-28(16-18-29)19-20-30-21-22-31-27-14-8-7-13-26(27)25-11-5-2-6-12-25;3-1(4)2(5)6/h1-14H,15-23H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGLOAYZBZGDLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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